molecular formula C17H17N3O5 B10893307 [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate

Cat. No.: B10893307
M. Wt: 343.33 g/mol
InChI Key: QYCXGBZDHZPEKN-VXLYETTFSA-N
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Description

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and carbamoylhydrazinylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazone derivative, followed by its reaction with methoxybenzoic acid under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, converting it into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, the compound may be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

  • [4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
  • [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate
  • [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-ethoxybenzoate

Comparison: Compared to similar compounds, [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate stands out due to its unique combination of methoxy and carbamoylhydrazinylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C17H17N3O5/c1-23-13-6-4-12(5-7-13)16(21)25-14-8-3-11(9-15(14)24-2)10-19-20-17(18)22/h3-10H,1-2H3,(H3,18,20,22)/b19-10+

InChI Key

QYCXGBZDHZPEKN-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)N)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)N)OC

Origin of Product

United States

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